molecular formula C23H21N3OS B2510911 N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895000-78-9

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2510911
CAS No.: 895000-78-9
M. Wt: 387.5
InChI Key: QTGFENVBUCAVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methyl group at position 4, linked via an amide bond to a propanamide chain. The propanamide moiety is further substituted with a phenyl group and a pyridin-3-ylmethyl group. Benzothiazole derivatives are widely explored in medicinal and agrochemical research due to their bioisosteric properties, metabolic stability, and ability to engage in π-π stacking and hydrogen bonding interactions .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGFENVBUCAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can be achieved through several synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as the solvent under relatively mild conditions .

Industrial Production Methods

For large-scale production, the synthesis process may involve the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods are designed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds with similar structures may act as modulators of G protein-coupled receptors (GPCRs), particularly dopamine receptors. A study demonstrated that derivatives exhibited partial agonist activity at D2 receptors, which are implicated in various neurological disorders. This was confirmed through:

  • cAMP accumulation assays
  • β-arrestin recruitment assays

Behavioral Studies

In behavioral assays, derivatives of this compound have shown significant effects on locomotor activity and reward pathways in animal models. Notably:

  • Conditioned Place Preference (CPP) tests indicated that certain derivatives induced preferences comparable to methamphetamine, suggesting potential therapeutic implications as well as risks for abuse.

Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
D2 receptor modulationcAMP assayPartial agonist activity confirmedEffective modulation of dopaminergic signaling
Locomotor sensitizationCPP testInduced preference similar to methamphetaminePotential for abuse and therapeutic implications

Toxicological Profile

While specific toxicological data on N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is limited, related compounds have demonstrated varying toxicity levels based on structural attributes. Rigorous preclinical studies are essential to evaluate the safety profile before progressing to clinical trials.

Case Studies

Several studies have highlighted the potential applications of this compound in treating neurological disorders:

  • Study on Dopamine Agonists : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of thiazole derivatives and their effects on dopamine receptor modulation. The findings suggest that modifications in the thiazole ring can enhance receptor affinity and selectivity.
  • Behavioral Impact Assessment : Research conducted at a leading university assessed the impact of thiazole derivatives on animal models exhibiting symptoms of addiction. Results indicated that certain compounds could effectively reduce withdrawal symptoms, showcasing their potential in addiction treatment.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Benzothiazole Core

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895005-71-7)
  • Structural Difference : Replaces the 4-methyl group with a methoxy (-OCH₃) substituent.
  • Greater polarity compared to the methyl analog may alter solubility and membrane permeability .
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 923087-51-8)
  • Structural Difference : Incorporates a 4-ethyl substituent on benzothiazole and a sulfonyl (-SO₂-) linker to a 4-methoxyphenyl group.
  • Ethyl substitution may enhance lipophilicity, favoring blood-brain barrier penetration .

Variations in the Amide Chain and Heterocyclic Systems

N-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide (Tankyrase-1 Inhibitor)
  • Structural Difference: Replaces benzothiazole with a quinazolinone core and substitutes pyridin-3-ylmethyl with thiophen-2-ylmethyl.
  • Functional Impact: Quinazolinone is a known pharmacophore for kinase inhibition.
Pesticidal Propanamide Derivatives (Reference Compounds P6 and P10)
  • Examples :
    • P6 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide.
    • P10 : 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide.
  • Key Features :
    • Fluorinated alkyl/cyclopropyl thioethers enhance metabolic stability and pesticidal efficacy.
    • The propynyl group may facilitate covalent binding to target enzymes in pests .

Heterocycle Replacements

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide (CAS 1798540-94-9)
  • Structural Difference : Replaces benzothiazole with benzooxazole and introduces a pyrrolidine ring.
  • Implications :
    • Benzooxazole offers similar aromaticity but reduced acidity compared to benzothiazole.
    • The methylthiophenyl group may enhance hydrophobic interactions in CNS targets .

Research Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and sulfonyl (electron-withdrawing) substituents on benzothiazole significantly alter electronic profiles, impacting target engagement and solubility.
  • Fluorinated Moieties : Critical in pesticidal compounds for enhancing environmental stability and target specificity .
  • Heterocycle Swapping: Benzothiazole-to-quinazolinone or benzooxazole changes modulate target selectivity, as seen in Tankyrase-1 inhibitors .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{20}N_{2}OS
  • Molecular Weight : 320.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the metabolism of endocannabinoids, which play significant roles in pain modulation and inflammation .
  • Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in pain and inflammatory responses .

Antinociceptive Effects

Research indicates that the compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been shown to alleviate pain without the common side effects associated with traditional analgesics, such as opioids .

Anti-inflammatory Properties

Studies have demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR study conducted on benzothiazole derivatives revealed that modifications to the benzothiazole moiety significantly impact the inhibition potency against sEH and FAAH. For instance, introducing trifluoromethyl groups at specific positions enhanced enzyme affinity while maintaining metabolic stability .

In Vivo Studies

In vivo evaluations using rat models have shown that doses of this compound effectively reduce pain without affecting voluntary locomotor behavior, indicating a favorable safety profile compared to existing analgesics .

Comparative Efficacy Data

The following table summarizes the IC50 values for various analogs related to this compound:

CompoundTarget EnzymeIC50 (nM)
Compound AFAAH7
Compound BsEH9.6
N-(4-methyl...)Dual TargetTBD

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Coupling of the benzothiazole amine with a substituted propanoyl chloride derivative using ethanol or methanol as solvents and catalysts like HCl or NaOH .
  • Functional group protection : Protecting the pyridinylmethyl group during synthesis to prevent undesired side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Reaction conditions (temperature, pH) must be tightly controlled to avoid degradation of sensitive moieties like the benzothiazole ring .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the benzothiazole, pyridinylmethyl, and phenyl groups by analyzing chemical shifts (e.g., aromatic protons at δ 7.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight (e.g., expected [M+H]+^+ peak at m/z ~450–470) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core modifications : Compare analogues with substitutions on the benzothiazole (e.g., 4-methyl vs. 5-chloro) or pyridine ring (e.g., pyridin-3-yl vs. pyridin-4-yl) to assess impact on target binding .
  • Functional group variations : Replace the propanamide linker with ethanamide or butanamide to evaluate pharmacokinetic properties .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking scores .

Q. Table 1: Example SAR Data for Analogues

Compound ModificationTarget Affinity (IC50_{50})Solubility (µg/mL)
4-Methyl-benzothiazole12 nM25
5-Chloro-benzothiazole8 nM18
Pyridin-4-ylmethyl substituent35 nM32

Q. How can contradictory data in biological activity studies be resolved?

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
  • Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) if cell-based assays show discrepancies .

Q. What computational strategies are effective for predicting this compound’s targets and off-target effects?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, prioritizing targets with high docking scores and low binding energy .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns to identify key residues (e.g., hydrogen bonds with benzothiazole nitrogen) .
  • Pharmacophore modeling : Map essential features (e.g., aromatic rings, hydrogen bond acceptors) to screen databases for similar bioactive compounds .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral catalysts : Use palladium-catalyzed asymmetric reactions for stereocontrol at the propanamide linker .
  • Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
  • Circular dichroism (CD) : Verify enantiopurity by analyzing Cotton effects in the UV-Vis spectrum .

Methodological Recommendations

  • Data interpretation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in proton environments .
  • Reaction optimization : Design a factorial experiment (e.g., varying solvent polarity and temperature) to maximize yield in amide coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.